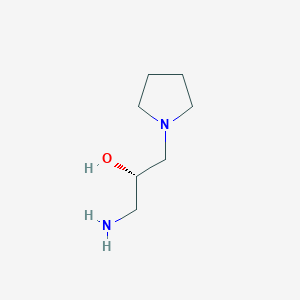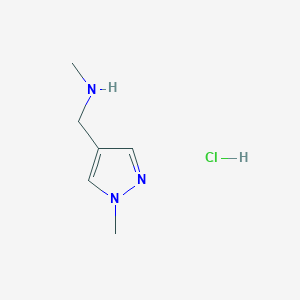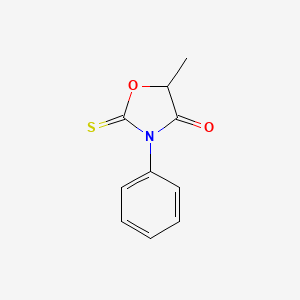
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one is a heterocyclic compound with a molecular formula of C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol . This compound belongs to the class of thiazolidines, which are five-membered rings containing both sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 5-Methyl-3-phenyl-2-thioxooxazolidin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 3-phenyl-2-thioxooxazolidin-4-one with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to achieve the desired products .
Aplicaciones Científicas De Investigación
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-phenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs) . This leads to the disruption of cell wall synthesis and ultimately bacterial cell death .
Comparación Con Compuestos Similares
5-Methyl-3-phenyl-2-thioxooxazolidin-4-one can be compared with other thiazolidine derivatives such as:
3-Phenyl-2-thioxooxazolidin-4-one: Lacks the methyl group at the 5-position, which may affect its biological activity and chemical reactivity.
5-Benzyl-3-phenyl-2-thioxooxazolidin-4-one: Contains a benzyl group instead of a methyl group, leading to different steric and electronic properties.
5-Methyl-3-phenyl-2-thioxothiazolidin-4-one: Similar structure but with a thiazolidine ring, which may result in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological properties .
Propiedades
Número CAS |
88103-65-5 |
|---|---|
Fórmula molecular |
C10H9NO2S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
5-methyl-3-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H9NO2S/c1-7-9(12)11(10(14)13-7)8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
YXILTXRNSIJYTA-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(=S)O1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
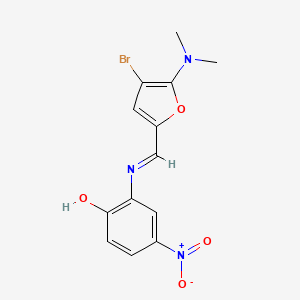


![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)

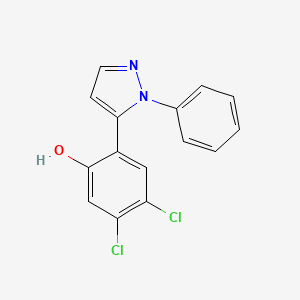

![(1R)-2'-(Di-p-tolylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12874326.png)
